

4-Chlorokynurenine potential in neurodegenerative disease research

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An In-depth Technical Guide to **4-Chlorokynurenine** (AV-101) in Neurodegenerative Disease Research

Executive Summary

4-Chlorokynurenine (4-Cl-KYN), also known as AV-101, is an orally active, small-molecule prodrug with significant potential in the field of neurodegenerative disease research. It readily crosses the blood-brain barrier and is converted in the central nervous system (CNS) to its active metabolite, 7-chlorokynurenic acid (7-Cl-KYNA). 7-Cl-KYNA is a potent and selective antagonist of the N-methyl-D-aspartate (NMDA) receptor at the glycine co-agonist site. By modulating excessive glutamatergic activity, which is a key factor in excitotoxicity-mediated neuronal damage, 4-Cl-KYN presents a promising therapeutic strategy for a range of neurological and psychiatric disorders. This document provides a comprehensive overview of its mechanism of action, pharmacokinetics, preclinical and clinical data, and detailed experimental protocols for researchers and drug development professionals.

Core Mechanism of Action

The therapeutic potential of 4-Cl-KYN is primarily attributed to its conversion to 7-Cl-KYNA, which modulates glutamatergic neurotransmission. Unlike its active metabolite, which has poor brain penetration, 4-Cl-KYN is effectively transported into the CNS.

• Blood-Brain Barrier Transport: 4-Cl-KYN, being an amino acid analog, is actively transported across the blood-brain barrier (BBB) by the large neutral amino acid transporter 1 (LAT-1).[1]





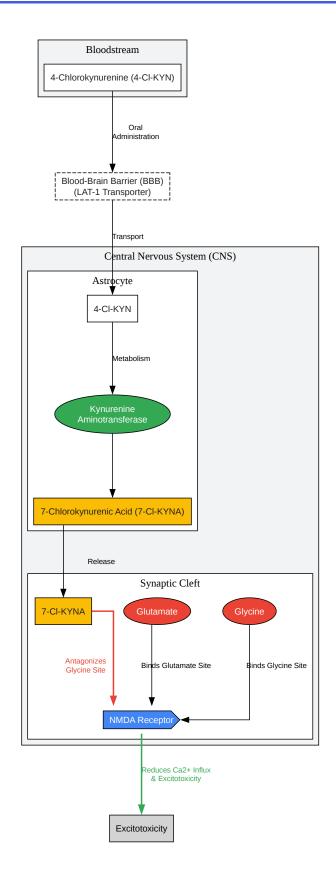


[2][3]

- Conversion to Active Metabolite: Within the brain, 4-Cl-KYN is taken up by astrocytes and rapidly converted to 7-Cl-KYNA through enzymatic transamination by kynurenine aminotransferase.[1][4]
- NMDA Receptor Antagonism: 7-Cl-KYNA acts as a potent and selective antagonist at the
 glycine co-agonist site (also known as the GluN1 subunit) of the NMDA receptor.[1][4][5] This
 site must be occupied by a co-agonist (glycine or D-serine) for the receptor to be activated
 by glutamate. By blocking this site, 7-Cl-KYNA reduces the frequency of NMDA receptor
 channel opening, thereby dampening excessive glutamatergic signaling and mitigating
 excitotoxicity.
- Other Metabolites: Another metabolite, 4-chloro-3-hydroxy-anthranilic acid, has been shown to inhibit the enzyme 3-hydroxyanthranilate oxidase, which may offer additional therapeutic avenues in neurodegenerative diseases.[1]

The following diagram illustrates the metabolic and signaling pathway of **4-Chlorokynurenine**.





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Caption: Mechanism of 4-CI-KYN action from administration to NMDA receptor antagonism.



Pharmacokinetic Profile

The prodrug strategy enables favorable pharmacokinetic properties for delivering the active antagonist to the brain.

Table 1: Pharmacokinetic Parameters of 4-Cl-KYN and Metabolites

Parameter	Species	4-CI-KYN	7-CI-KYNA	Reference
Bioavailability	Rodents	39-84%	-	[1]
	Humans	≥ 31%	-	[1]
Elimination Half-	Humans	2–3 hours	-	[1]
Tmax (Peak Time)	Humans	~2 hours (at 1440 mg dose)	-	[4]
BBB Transport (Km)	Rat	105 +/- 14 μΜ	N/A	[6]
BBB Transport (Vmax)	Rat	16.9 +/- 2.3 nmol/min/g	N/A	[6]

| Primary Excretion Route | Rat | Urine (76% of radioactivity) | Urine |[7] |

Preclinical and Clinical Research Overview

4-CI-KYN has been evaluated in various preclinical models and has progressed to human clinical trials for several indications.

Preclinical Efficacy

Preclinical studies have demonstrated the neuroprotective and behavioral effects of 4-Cl-KYN in rodent models.

Table 2: Summary of Preclinical Studies on 4-Cl-KYN



Model	Species	Dose Range (i.p.)	Key Findings	Reference
Depression	Mouse	25-125 mg/kg	Rapid, dosedependent, and persistent antidepressant dike effects in Forced Swim Test (FST) and Novelty-Suppressed Feeding Test (NSFT).	[5][8][9]
Seizures	Rat	50 mg/kg	Attenuated kainate-induced seizures and neuronal loss.	[8]
Neurotoxicity	Rat	50 mg/kg	Prevented hippocampal neurotoxicity induced by quinolinate.	[8]
Huntington's Disease	Animal Model	-	Showed efficacy.	[1]
Neuropathic Pain	Animal Model	-	Showed efficacy.	[1]

| Working Memory | Rat | 25-100 mg/kg | Caused a dose-dependent reduction in accuracy in a working memory task. |[10] |

Clinical Trials

Clinical development of 4-Cl-KYN (AV-101) has primarily focused on major depressive disorder (MDD), with exploration into other neurological conditions.



Table 3: Summary of Clinical Trials on 4-Cl-KYN (AV-101)

Phase	Indication	Dose	Key Findings	Reference
Phase I	Healthy Volunteers	-	Met primary safety and tolerability endpoints; no serious adverse events reported.	[1][11]
Phase II	Treatment- Resistant MDD	1080-1440 mg/day (oral)	Did not show a significant difference in treatment effects compared to placebo on the Hamilton Depression Rating Scale. The drug was safe and well-tolerated.	[1][4][12]

| Phase II (IND Cleared) | Levodopa-Induced Dyskinesia | - | FDA cleared an Investigational New Drug (IND) application for a Phase 2 trial. |[13] |

Detailed Experimental Protocols

The following sections provide methodologies for key experiments cited in the literature, which can be adapted for further research.

In Vivo Administration in Rodent Models

• Objective: To deliver 4-Cl-KYN systemically to assess its effects in the CNS.



- Materials: 4-Chlorokynurenine powder, sterile saline (0.9% NaCl), vehicle (e.g., saline, potentially with pH adjustment), appropriate syringes and needles for injection, gavage needles for oral administration.
- Procedure (Intraperitoneal i.p.):
 - Prepare the 4-Cl-KYN solution by dissolving it in sterile saline. Doses typically range from 25 mg/kg to 125 mg/kg.[4][8]
 - · Gently restrain the mouse or rat.
 - Inject the solution into the intraperitoneal cavity at a volume of approximately 7.5 mL/kg.
 [14]
 - Return the animal to its home cage and monitor for any immediate adverse reactions.
- Procedure (Oral Gavage):
 - Prepare the 4-Cl-KYN suspension or solution in an appropriate vehicle.
 - Measure the correct volume based on the animal's weight.
 - Gently restrain the animal and insert the gavage needle carefully into the esophagus.
 - Slowly administer the solution.
 - Return the animal to its home cage and monitor.

Behavioral Assessment: Forced Swim Test (FST)

- Objective: To assess antidepressant-like efficacy in mice.[5][14]
- Materials: A transparent cylinder (e.g., 25 cm height, 10 cm diameter) filled with water (23-25°C) to a depth where the mouse cannot touch the bottom or escape.
- Procedure:
 - Administer 4-CI-KYN, vehicle, or a positive control (e.g., ketamine) via the desired route (e.g., i.p.).



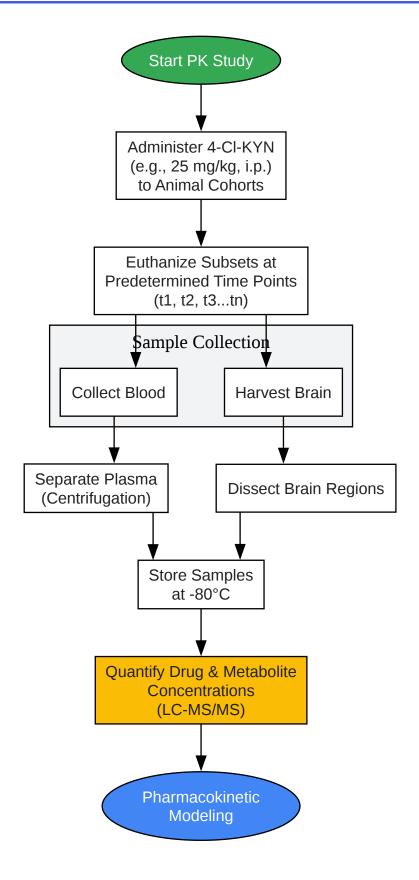
- After a specific time (e.g., 1 hour or 24 hours post-injection), place the mouse gently into the water-filled cylinder for a 6-minute session.[5]
- Record the session. The first 2 minutes are typically considered an acclimatization period.
- Score the final 4 minutes for "immobility time," defined as the time the mouse spends floating passively with only minor movements necessary to keep its head above water.
- A significant reduction in immobility time compared to the vehicle group is interpreted as an antidepressant-like effect.[5]

Pharmacokinetic Study Workflow

- Objective: To determine the concentration of 4-Cl-KYN and its metabolites in plasma and brain tissue over time.
- Procedure:
 - Administer 4-Cl-KYN to a cohort of animals (e.g., male CD-1 mice) at a specific dose (e.g.,
 25 or 125 mg/kg, i.p.).[4]
 - At predetermined time points (e.g., 5, 15, 30, 45, 60, 120, and 240 minutes post-injection),
 euthanize a subset of animals (e.g., n=4 per time point).[4]
 - Immediately collect trunk blood (into tubes with anticoagulant) and harvest the brain.
 - Centrifuge the blood to separate plasma.
 - Rapidly dissect brain regions of interest (e.g., hippocampus, cortex) on ice.
 - Store all samples at -80°C until analysis.
 - Analyze plasma and brain homogenate concentrations of 4-Cl-KYN and 7-Cl-KYNA using a validated analytical method.

The diagram below outlines a typical workflow for a preclinical pharmacokinetic study.





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Caption: Workflow for a preclinical pharmacokinetic and brain distribution study.



Analytical Chemistry: LC-MS/MS Quantification

- Objective: To accurately measure concentrations of 4-Cl-KYN and 7-Cl-KYNA in biological matrices.
- Instrumentation: High-Performance Liquid Chromatography (HPLC) system coupled with a tandem mass spectrometer (MS/MS).
- Sample Preparation (Plasma):
 - Thaw plasma samples on ice.
 - Perform a protein precipitation step by adding a solvent like acetonitrile, often containing an internal standard.
 - Vortex and centrifuge to pellet the precipitated proteins.
 - Transfer the supernatant to a new tube for analysis or further processing (e.g., evaporation and reconstitution).[7][15]
- Sample Preparation (Brain Tissue):
 - Weigh the frozen tissue sample.
 - Homogenize the tissue in a suitable buffer or solvent.
 - Perform protein precipitation as described for plasma.
 - Clarify the homogenate by centrifugation.
 - Analyze the supernatant.
- Chromatography & Detection:
 - Inject the prepared sample onto a reverse-phase column (e.g., C18).[15]
 - Use an appropriate mobile phase gradient to separate the analytes.



 Detect and quantify the parent and fragment ions for 4-Cl-KYN, 7-Cl-KYNA, and the internal standard using the mass spectrometer in Multiple Reaction Monitoring (MRM) mode.

Safety and Tolerability Profile

Across multiple clinical trials, 4-Cl-KYN (AV-101) has demonstrated a favorable safety profile. It has been shown to be safe and well-tolerated, with minimal associated adverse events.[12] Crucially, and in stark contrast to other NMDA receptor antagonists like ketamine, 4-Cl-KYN has not been associated with psychotomimetic (hallucinogenic) or dissociative side effects in either preclinical models or human trials.[4][5][13]

Conclusion and Future Directions

4-Chlorokynurenine is a well-characterized prodrug that effectively delivers the potent NMDA receptor glycine site antagonist, 7-Cl-KYNA, to the brain. Its mechanism of action, targeting excitotoxicity, is highly relevant to the pathology of numerous neurodegenerative and psychiatric disorders. While a Phase II trial for depression did not meet its primary endpoint, the compound's excellent safety profile and strong preclinical data in models of seizures, neurotoxicity, and pain warrant further investigation.[1][8] The recent clearance for a Phase II trial in levodopa-induced dyskinesia highlights its ongoing potential.[13] Future research should focus on optimizing dosing strategies, exploring its efficacy in other neurodegenerative conditions characterized by glutamatergic dysfunction, and identifying biomarkers that could predict patient response.

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